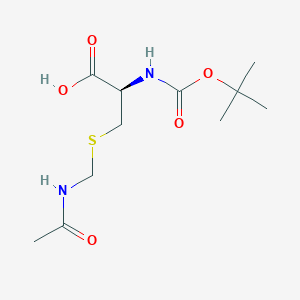

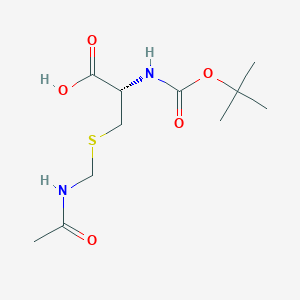

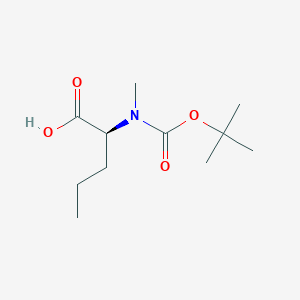

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

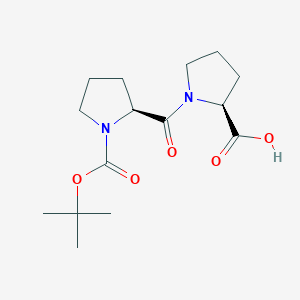

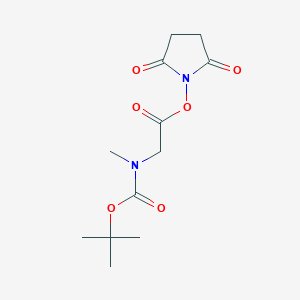

The molecular structure of this compound is represented by the InChI code1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 . The molecular weight is 231.29 . Chemical Reactions Analysis

This compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid or lump . It is stored in a sealed container in a dry room temperature environment .科学的研究の応用

Protection of Amines in Synthesis

The Boc group is extensively used for the protection of amines, particularly in peptide synthesis. It protects the amine from unwanted reactions during the synthesis process. A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described, which is efficient and sustainable .

Enantioselective Synthesis of Amino Acids

Boc-N-methyl-L-norvaline plays a role in the stereoselective synthesis of non-proteinogenic, biologically active natural amino acids. These amino acids are important in drug discovery and development due to their biological activities .

Flow Microreactor Systems

The tert-butoxycarbonyl group, a key component of Boc-N-methyl-L-norvaline, is introduced into various organic compounds using flow microreactor systems. This method is more efficient and versatile compared to traditional batch processes, highlighting the compound’s role in improving synthetic methodologies .

Chemical Transformations

The tert-butyl group’s unique reactivity pattern is utilized in various chemical transformations. Its presence in Boc-N-methyl-L-norvaline allows for its application in complex synthetic pathways, including those relevant in nature and biodegradation processes .

Biocatalytic Processes

The tert-butyl group’s reactivity is also explored in biocatalytic processes. Boc-N-methyl-L-norvaline can be used to study the effects of tert-butyl groups in enzymatic reactions and their potential applications in biotechnology .

作用機序

The Boc group in this compound acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids. This makes it a valuable tool in peptide synthesis.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

将来の方向性

The compound’s unique properties and reactivity make it a promising candidate for future research and applications, particularly in the field of peptide synthesis. Its use in the preparation of indole derivatives as efflux pump inhibitors also suggests potential applications in the treatment and prevention of bacterial infections .

特性

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMXBPUTGXWAGA-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)